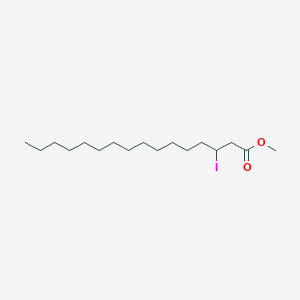
Methyl 3-iodohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodohexadecanoate: is an organic compound with the molecular formula C17H33IO2 It is an ester derived from hexadecanoic acid (palmitic acid) with an iodine atom attached to the third carbon of the hexadecanoate chain
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-iodohexadecanoate can be synthesized through several methods. One common approach involves the iodination of methyl hexadecanoate. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: Methyl 3-iodohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Methyl 3-azidohexadecanoate, methyl 3-cyanohexadecanoate, methyl 3-mercaptohexadecanoate.
Reduction: Methyl hexadecanoate.
Oxidation: Hexadecanoic acid.
科学的研究の応用
Chemistry: Methyl 3-iodohexadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds and derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used as a probe to study lipid metabolism and transport. Its iodinated structure allows for easy detection and quantification in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug development, particularly in the design of radiolabeled compounds for diagnostic imaging and therapeutic purposes. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of surfactants, lubricants, and polymers.
作用機序
The mechanism of action of methyl 3-iodohexadecanoate depends on its specific application. In biological systems, it may interact with lipid transport proteins and enzymes involved in fatty acid metabolism. The iodine atom can serve as a radiolabel, allowing for the tracking and quantification of the compound in metabolic studies.
類似化合物との比較
Methyl 3-bromohexadecanoate: Similar structure with a bromine atom instead of iodine. It undergoes similar chemical reactions but with different reactivity due to the difference in halogen size and electronegativity.
Methyl 3-chlorohexadecanoate: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodinated compound.
Methyl 3-fluorohexadecanoate: Contains a fluorine atom. It is more stable and less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-iodohexadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger size and higher polarizability of iodine compared to other halogens make it particularly useful in certain synthetic and analytical applications.
特性
CAS番号 |
62885-99-8 |
|---|---|
分子式 |
C17H33IO2 |
分子量 |
396.3 g/mol |
IUPAC名 |
methyl 3-iodohexadecanoate |
InChI |
InChI=1S/C17H33IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16H,3-15H2,1-2H3 |
InChIキー |
HAIXEBKADVSBOC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


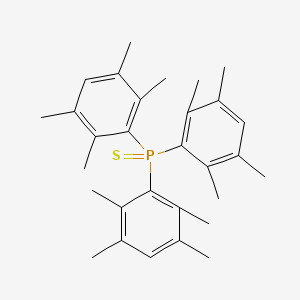

![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

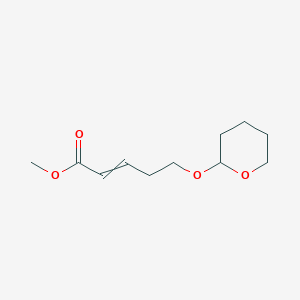
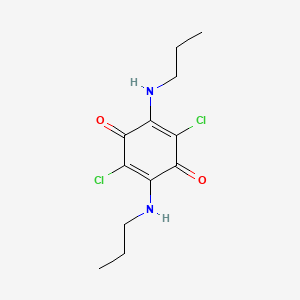
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)

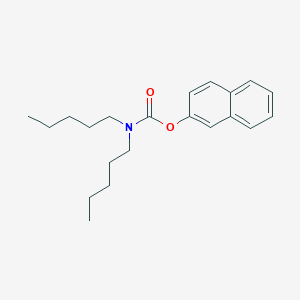
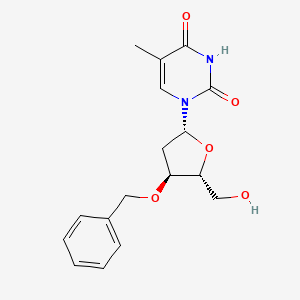

![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
